4-amino-N-isobutyl-1,2,5-oxadiazole-3-carboxamide

Medicinal Chemistry Drug Discovery ADME Properties

This 1,2,5-oxadiazole (furazan) building block offers a distinct electronic profile (inductive effect comparable to CF₃/tetrazolyl) unmatched by 1,2,4- or 1,3,4-isomers. The N-isobutyl carboxamide group optimizes drug-likeness (XLogP3=0.9, PSA 94 Ų, MW 184.20) for fragment-based discovery. Dual reactive handles (primary amine, secondary amide) enable rapid diversification. Secure your supply of this differentiated scaffold now.

Molecular Formula C7H12N4O2
Molecular Weight 184.2 g/mol
CAS No. 405278-58-2
Cat. No. B187858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-isobutyl-1,2,5-oxadiazole-3-carboxamide
CAS405278-58-2
Molecular FormulaC7H12N4O2
Molecular Weight184.2 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)C1=NON=C1N
InChIInChI=1S/C7H12N4O2/c1-4(2)3-9-7(12)5-6(8)11-13-10-5/h4H,3H2,1-2H3,(H2,8,11)(H,9,12)
InChIKeyQZTHSYVFESBPIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-isobutyl-1,2,5-oxadiazole-3-carboxamide (CAS 405278-58-2): A 1,2,5-Oxadiazole Scaffold for MedChem Sourcing


4-Amino-N-isobutyl-1,2,5-oxadiazole-3-carboxamide (CAS 405278-58-2) is a heterocyclic small molecule belonging to the 1,2,5-oxadiazole (furazan) class. It is primarily utilized as a versatile building block or fragment in medicinal chemistry and chemical biology research [1]. Its molecular formula is C7H12N4O2, with a molecular weight of 184.20 g/mol . The compound is commercially available from multiple vendors, typically at 95% purity or higher, and is suitable for a range of laboratory applications .

Why 4-Amino-N-isobutyl-1,2,5-oxadiazole-3-carboxamide (CAS 405278-58-2) Cannot Be Replaced by Generic 1,2,5-Oxadiazole Analogs


Generic substitution within the 1,2,5-oxadiazole class is not feasible due to the distinct electronic and physicochemical properties conferred by its specific substitution pattern. The 1,2,5-oxadiazole (furazan) ring itself possesses a strong inductive effect, comparable to trifluoromethyl or tetrazolyl groups, which differentiates it from more common 1,2,4- and 1,3,4-oxadiazole isomers . Critically, the addition of the N-isobutyl carboxamide group in CAS 405278-58-2 significantly alters key drug-likeness parameters relative to the unsubstituted core, directly impacting its suitability for specific chemical series or biological assays. The quantitative evidence below substantiates why this specific compound offers a distinct profile that cannot be assumed for other in-class molecules.

Quantitative Evidence for Differentiating 4-Amino-N-isobutyl-1,2,5-oxadiazole-3-carboxamide (405278-58-2) from Structural Analogs


Enhanced Lipophilicity (LogP) Compared to Unsubstituted 4-Amino-1,2,5-oxadiazole-3-carboxamide Core

The addition of the N-isobutyl group substantially increases the lipophilicity of the 1,2,5-oxadiazole scaffold relative to its unsubstituted analog. This modification is a key determinant in altering membrane permeability and solubility profiles for medicinal chemistry optimization [1].

Medicinal Chemistry Drug Discovery ADME Properties

Unique Electronic Profile of the 1,2,5-Oxadiazole (Furazan) Core Versus Other Oxadiazole Isomers

The 1,2,5-oxadiazole (furazan) ring system, which forms the core of CAS 405278-58-2, possesses a strong inductive effect that distinguishes it from the more commonly employed 1,2,4- and 1,3,4-oxadiazole isomers . This electronic property is foundational to its behavior as a scaffold and is an inherent feature of the compound.

Medicinal Chemistry Bioisosteres Scaffold Selection

Key Research and Procurement Applications for 4-Amino-N-isobutyl-1,2,5-oxadiazole-3-carboxamide (405278-58-2)


Medicinal Chemistry: Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead Optimization

This compound is well-suited as a fragment or core scaffold in medicinal chemistry programs. Its computed lipophilicity (XLogP3 = 0.9 [1]) places it within a favorable range for lead-like properties, and the N-isobutyl group offers a vector for further synthetic elaboration . The unique electronic character of the 1,2,5-oxadiazole core provides a differentiated starting point compared to other heterocycles .

Chemical Biology: Design of Novel Chemical Probes

Researchers can utilize 4-amino-N-isobutyl-1,2,5-oxadiazole-3-carboxamide to construct chemical probes for target identification or pathway analysis. The furazan ring system is a recognized bioisostere in drug design , and the specific physicochemical profile (e.g., MW 184.20 g/mol, PSA 94 Ų ) of this compound makes it a candidate for the development of probes requiring a defined ADME/Tox starting point.

Synthetic Chemistry: Building Block for Complex Molecule Assembly

The compound serves as a versatile building block for the synthesis of more complex molecular architectures, including combinatorial libraries and heterocyclic compound collections . The presence of both a primary amino group and a secondary amide provides distinct reactive handles for diversification, enabling its incorporation into a wide array of research compounds.

Technical Documentation Hub

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